![molecular formula C11H6F2O2 B1427810 5-(2,3-Difluorophenyl)furan-2-carbaldehyde CAS No. 1126635-06-0](/img/structure/B1427810.png)
5-(2,3-Difluorophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,3-Difluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . It is characterized by the presence of a furan ring substituted with a 2,3-difluorophenyl group and an aldehyde functional group at the 2-position of the furan ring . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action of furan derivatives can vary widely. Some furan compounds are known to interact with their targets through non-covalent interactions such as hydrogen bonding, while others might form covalent bonds with their targets .
Biochemical Pathways
Furan derivatives can potentially affect various biochemical pathways. For example, some furan compounds have been found to inhibit key enzymes in the biosynthesis of cholesterol, suggesting that they might affect lipid metabolism .
Pharmacokinetics
The ADME properties of furan derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of furan derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
The synthesis of 5-(2,3-Difluorophenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and furan.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid.
Procedure: The 2,3-difluorobenzaldehyde is reacted with furan in the presence of the catalyst and solvent. The reaction mixture is stirred at a specific temperature, typically around room temperature to 50°C, for several hours.
Chemical Reactions Analysis
5-(2,3-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
Chemical Synthesis
1.1 Building Block for Complex Molecules
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including:
- Suzuki Coupling : It can be coupled with boronic acids to form biaryl compounds, which are important in pharmaceuticals .
- Condensation Reactions : It can undergo condensation with amines and other nucleophiles to yield a variety of derivatives that may possess enhanced biological activity.
1.2 Synthesis Methods
Several synthetic routes have been developed to produce 5-(2,3-difluorophenyl)furan-2-carbaldehyde:
- Starting Material : Typically synthesized from commercially available furan derivatives and fluorinated phenyl compounds.
- Catalytic Methods : Utilization of palladium or copper catalysts has been reported to improve yields in various reactions involving this compound .
Biological Activities
2.1 Pharmacological Properties
Research indicates that compounds containing the furan moiety often exhibit favorable pharmacological properties. This compound and its derivatives have shown potential in:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains and fungi.
- Antitumor Properties : Preliminary studies suggest that certain modifications of this compound could inhibit tumor growth by targeting specific pathways involved in cancer progression .
2.2 Case Studies
Several studies highlight the biological relevance of furan derivatives:
- A study demonstrated that furan-based compounds can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways .
- Another research article reported on the synthesis of furan derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
5-(2,3-Difluorophenyl)furan-2-carbaldehyde can be compared with similar compounds such as:
5-(2-Fluorophenyl)furan-2-carbaldehyde: This compound has a single fluorine atom at the 2-position of the phenyl ring, which may result in different reactivity and biological activity compared to the difluorinated analog.
5-(3-Fluorophenyl)furan-2-carbaldehyde: The fluorine atom is positioned at the 3-position of the phenyl ring, which can influence the compound’s electronic properties and interactions with molecular targets.
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: The presence of chlorine atoms instead of fluorine atoms can affect the compound’s chemical reactivity and biological activity due to differences in electronegativity and steric effects.
Biological Activity
5-(2,3-Difluorophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₆F₂O₂
- Molecular Weight : Approximately 220.16 g/mol
- Structural Features : Contains a furan ring and a difluorophenyl group, which contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
- Anticancer Activity : Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation, particularly in multidrug-resistant (MDR) cancer cells.
- Mechanism of Action : The presence of fluorine atoms may enhance lipophilicity and metabolic stability, improving interaction with biological targets.
Synthesis Methods
Several methods for synthesizing this compound have been reported, including:
- Starting Material : Furan
- Reagents : DMF (Dimethylformamide) and POCl₃ (Phosphorus oxychloride)
- Reaction Conditions : Controlled temperature and time to optimize yield.
Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions on the furan ring can significantly enhance anticancer potency. For example:
- Lead Compound : A derivative of this compound showed submicromolar potency against MDR cancer cell lines.
- Mechanism : Induces apoptosis via calcium homeostasis disruption and antagonism of antiapoptotic proteins like Bcl-2.
Antimicrobial Studies
In vitro assays indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.56 |
Escherichia coli | 3.12 |
Pseudomonas aeruginosa | 6.25 |
Interaction Studies
Preliminary interaction studies have focused on the binding affinity of this compound with specific proteins involved in disease pathways. Notable findings include:
- Enhanced binding to target receptors compared to non-fluorinated analogs.
- Potential as a lead compound for further drug development targeting specific diseases.
Properties
IUPAC Name |
5-(2,3-difluorophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHDSVJGJKRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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